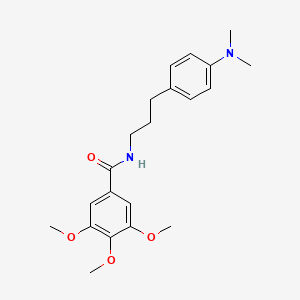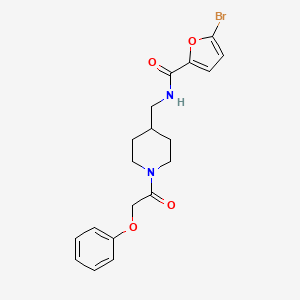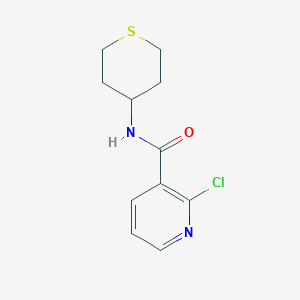
N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-(4-(dimethylamino)phenyl)propyl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), a propyl group (a three-carbon chain), and a dimethylamino group (an amine with two methyl groups). The benzene ring is also substituted with three methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and dimethylamino groups would contribute to the polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amine could act as a base or nucleophile, the amide could undergo hydrolysis, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of polar functional groups like the amide and amine would likely make it polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
Memory Enhancement and Acetylcholinesterase Inhibition
A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with N,N-dialkylaminoethoxy/propoxy moiety, similar to the requested compound, have shown potential as memory enhancers. They exhibited acetylcholinesterase-inhibiting activity, with IC50 values in the low micromolar range, indicating dose-dependent improvements in memory retention. Compound 10a, in particular, showed significant memory retention and maximal percent inhibition of acetylcholinesterase, suggesting a correlation between experimental biology and in silico results, including better docking scores and predicted binding free energies compared to the co-crystallized ligand. Molecular simulation studies indicated stable binding toward acetylcholinesterase, highlighting the therapeutic potential for cognitive disorders (Piplani, Sharma, Mehta, & Malik, 2018).
Histone Deacetylase Inhibition
N-Acylhydrazone (NAH) derivatives, including those related to the requested compound, have been explored as potent histone deacetylase (HDAC) 6/8 dual inhibitors. They were designed based on the structure of trichostatin A. Certain derivatives significantly increased the acetylation of α-tubulin, demonstrating inhibition of HDAC6 and affecting cell migration. These compounds also displayed potent antiproliferative activity, indicating their potential as molecular therapies for cancer. Specifically, compound 3c induced cell cycle arrest, and 3g induced apoptosis through caspase 3/7 activation, underscoring their therapeutic value (Rodrigues et al., 2016).
Modulation of Gastrointestinal Function
Trimebutine, structurally similar to the requested compound, acts on the gastrointestinal tract through an agonist effect on peripheral μ, κ, and δ opiate receptors and modulates the release of gastrointestinal peptides. It accelerates gastric emptying, induces premature phase III of the migrating motor complex, and modulates colon contractile activity. Clinically, trimebutine has been effective in treating acute and chronic abdominal pain in patients with functional bowel disorders, especially irritable bowel syndrome. Its utility extends to children presenting with abdominal pain, emphasizing its broad therapeutic potential in gastrointestinal dysfunctions (Delvaux & Wingate, 1997).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-23(2)17-10-8-15(9-11-17)7-6-12-22-21(24)16-13-18(25-3)20(27-5)19(14-16)26-4/h8-11,13-14H,6-7,12H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXVNCAGGFRZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2836191.png)
![1-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2836192.png)
![2-Chloro-N-[2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethyl]acetamide;hydrochloride](/img/structure/B2836195.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2836198.png)
![6-(4-Methylphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2836201.png)
![N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2836203.png)


![N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2836209.png)

